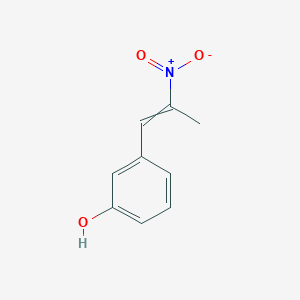
3-(2-Nitro-1-propen-1-yl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
m-(2-Nitro-1-propenyl)phenol is an organic compound with the molecular formula C9H9NO3 It is a phenolic compound characterized by the presence of a nitro group and a propenyl group attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of m-(2-Nitro-1-propenyl)phenol typically involves the nitration of m-propenylphenol. The reaction conditions often include the use of nitric acid and sulfuric acid as nitrating agents. The process requires careful control of temperature and reaction time to ensure the selective nitration of the propenyl group.
Industrial Production Methods
Industrial production of m-(2-Nitro-1-propenyl)phenol may involve large-scale nitration processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of catalysts and optimized reaction parameters can enhance yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
m-(2-Nitro-1-propenyl)phenol undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of alkylated or acylated phenols.
Applications De Recherche Scientifique
m-(2-Nitro-1-propenyl)phenol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of m-(2-Nitro-1-propenyl)phenol involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates, which can interact with cellular components, leading to various biological effects. The phenolic hydroxyl group can also participate in hydrogen bonding and other interactions, influencing the compound’s activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
m-(2-Nitro-1-propenyl)phenol: Unique due to the presence of both nitro and propenyl groups.
m-Nitrophenol: Lacks the propenyl group, resulting in different chemical properties.
m-Propenylphenol: Lacks the nitro group, affecting its reactivity and applications.
Uniqueness
m-(2-Nitro-1-propenyl)phenol stands out due to its dual functional groups, which confer unique reactivity and potential applications. The combination of nitro and propenyl groups allows for diverse chemical transformations and interactions, making it a valuable compound in various fields.
Propriétés
Numéro CAS |
61131-60-0 |
|---|---|
Formule moléculaire |
C9H9NO3 |
Poids moléculaire |
179.17 g/mol |
Nom IUPAC |
3-(2-nitroprop-1-enyl)phenol |
InChI |
InChI=1S/C9H9NO3/c1-7(10(12)13)5-8-3-2-4-9(11)6-8/h2-6,11H,1H3 |
Clé InChI |
PSRIKSDCVRDVKZ-UHFFFAOYSA-N |
SMILES isomérique |
C/C(=C/C1=CC(=CC=C1)O)/[N+](=O)[O-] |
SMILES canonique |
CC(=CC1=CC(=CC=C1)O)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


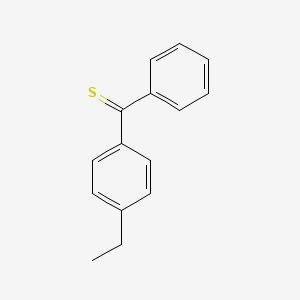

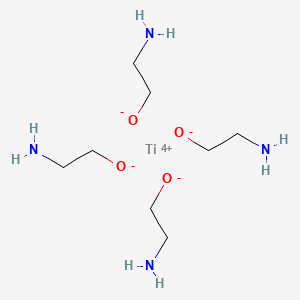
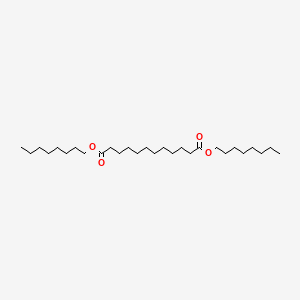

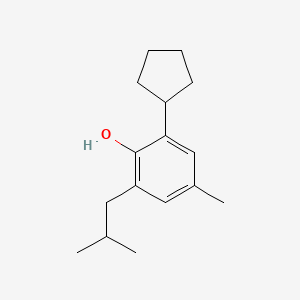

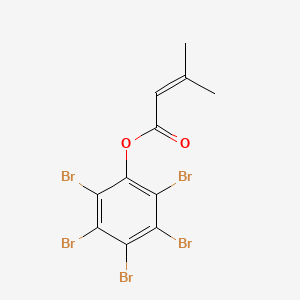

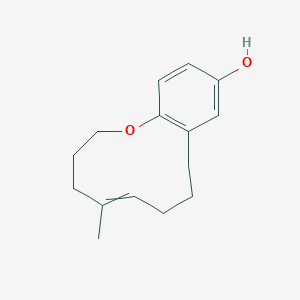
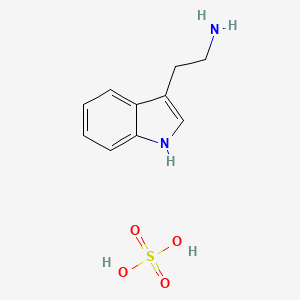
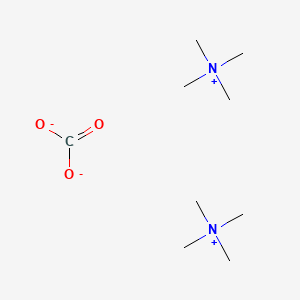
![Boronic acid, B-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-](/img/structure/B12645422.png)

